molecular formula C16H15ClN4O2S B2416563 5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 863002-32-8

5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2416563
CAS No.: 863002-32-8
M. Wt: 362.83
InChI Key: SRMDABVEQBRJSC-UHFFFAOYSA-N
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Description

5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimido[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the chlorophenyl and methylsulfanyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. The process can be carried out through various methods, including acylation followed by cyclization using ammonium acetate (NH4OAc) or reductive amination followed by cyclization with DMF dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorophenyl group.

Scientific Research Applications

5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, derivatives of pyrimido[4,5-d]pyrimidines have been shown to inhibit tyrosine kinases and cyclin-dependent kinases (CDKs), which are involved in cell proliferation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is unique due to the presence of the chlorophenyl and methylsulfanyl groups, which contribute to its distinct chemical properties and reactivity. These functional groups enhance its potential as a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c1-9-18-13-12(15(22)21(3)16(23)20(13)2)14(19-9)24-8-10-6-4-5-7-11(10)17/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMDABVEQBRJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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